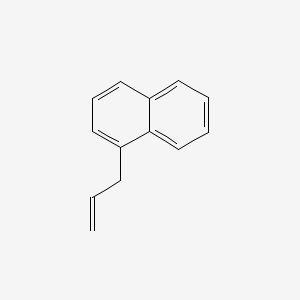

1-Allylnaphthalene

概要

説明

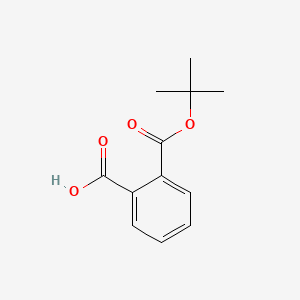

1-Allylnaphthalene is an organic compound with the chemical formula C10H10. It is an aromatic hydrocarbon that is produced by the reaction of 1-butenyl chloride and naphthalene. This compound is a colorless to yellow-brown liquid with a boiling point of 188°C and a melting point of -29°C. It has a characteristic odor and is insoluble in water. It is used in the manufacture of perfumes, dyes, and pharmaceuticals.

科学的研究の応用

Synthesis of Annulated Heterocycles

1-Allylnaphthalene has been utilized in the synthesis of annulated heterocycles, such as α-Naphthol and β-Naphthol derivatives. Research by Basu and Ghosh (2014) demonstrated the regioselective heterocyclization of this compound-2-ol to produce cyclized products, indicating its potential in organic synthesis and pharmaceutical applications (Basu & Ghosh, 2014).

Formation of Vinylcyclohexatrieneiron Tricarbonyl Complexes

The reactivity of allylnaphthalene with iron carbonyls has been explored, leading to the formation of vinylcyclohexatrieneiron tricarbonyl complexes. Boudjouk and Lin (1978) observed that allylnaphthalene undergoes isomerization to yield these complexes, highlighting its significance in organometallic chemistry(Boudjouk & Lin, 1978).

Allylative Ring Opening in Gold-Catalyzed Reactions

Sawama et al. (2010) reported that this compound can be used in gold-catalyzed reactions for the ring opening of 1,4-epoxy-1,4-dihydronaphthalenes. This process affords allylnaphthalenes with high yield and regioselectivity, showcasing its potential in catalyst-based organic transformations (Sawama et al., 2010).

Applications in Stereoselective Synthesis

The use of this compound in stereoselective synthesis processes, particularly in the production of certain naphthalene derivatives, has been documented. For instance, Campbell et al. (1961) described the synthesis of various hydrogenated 1-naphthoic acid derivatives utilizing this compound (Campbell, Kidd, & Pollock, 1961).

Sigmatropic Rearrangements

Furukawa, Shima, and Kimura (1993) explored the sigmatropic rearrangements of 1,8-bis(allylthio)naphthalene monooxides, demonstrating the complex reaction pathways and potential applications of this compound derivatives in organic synthesis (Furukawa, Shima, & Kimura, 1993).

Dearomatization of Naphthalene

This compound has been employed in the dearomatization of naphthalene, as studied by Winemiller and Harman (1998). They investigated the formation of cis-1,4-dihydronaphthalene complexes, highlighting the chemical's role in altering aromatic compounds (Winemiller & Harman, 1998).

Safety and Hazards

作用機序

Target of Action

1-Allylnaphthalene is a type of arylnaphthalene lactone , a class of compounds found in various dietary and medicinal plants . These compounds have attracted considerable attention due to their unique structural features and significant pharmacological activity . .

Mode of Action

Arylnaphthalene lactones, to which this compound belongs, are known for their broad spectrum of biological activities such as cytotoxic, antiplatelet, antiviral, anti-hiv, antifungal, neuroprotective, and anti-inflammatory properties .

Biochemical Pathways

Given the broad spectrum of biological activities of arylnaphthalene lactones , it can be inferred that these compounds likely interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has a low gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Action Environment

It is known that the compound’s lipophilicity (log po/w) is 398 , which can influence its interaction with the biological environment.

生化学分析

Biochemical Properties

1-Allylnaphthalene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways . The compound can also modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. These interactions can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the activation of antioxidant defenses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . This inhibition can lead to the accumulation of substrates and the depletion of products, affecting metabolic pathways. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can lead to adverse effects, including oxidative stress, inflammation, and tissue damage. These dosage effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes The compound can be metabolized to form reactive intermediates, which can further interact with other biomolecules These metabolic reactions can affect the levels of metabolites and the flux through metabolic pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are important for understanding the cellular distribution and potential effects of the compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum The localization of this compound can be directed by targeting signals and post-translational modifications, which can affect its interactions with other biomolecules and its overall activity

特性

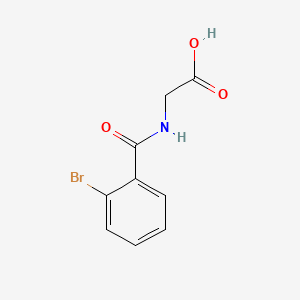

IUPAC Name |

1-prop-2-enylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFCFNWLPJRCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179588 | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-86-3 | |

| Record name | 1-(2-Propen-1-yl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-allylnaphthalene, and how are they characterized?

A1: this compound is an aromatic hydrocarbon comprising a naphthalene ring system with an allyl group (-CH2CH=CH2) attached at the 1-position. Its molecular formula is C13H12, and its molecular weight is 168.23 g/mol.

- 1H NMR spectroscopy: This technique would reveal characteristic signals for the aromatic protons of the naphthalene ring and the allyl group protons, allowing for the identification of the compound and confirmation of its structure. [, ]

- IR spectroscopy: This method would show absorption bands corresponding to the specific vibrations of C-H, C=C, and aromatic ring systems present in the molecule. []

- Mass spectrometry (EI-MS): This technique would provide the molecular ion peak corresponding to the molecular weight of this compound and fragmentation patterns characteristic of the molecule. []

Q2: The provided research mentions the Claisen rearrangement of this compound derivatives. What is the significance of this reaction in organic synthesis?

A2: The Claisen rearrangement is a [, ]-sigmatropic rearrangement that involves the thermal isomerization of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. [] This reaction is highly valuable in organic synthesis for its ability to form new carbon-carbon bonds and introduce allyl groups into molecules, leading to more complex and functionalized structures.

Q3: Are there potential applications for this compound derivatives based on their reactivity?

A3: While the provided research primarily focuses on synthesis and reactivity, the diverse structures accessible through reactions like the Claisen rearrangement open possibilities for applications of this compound derivatives. For example:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。